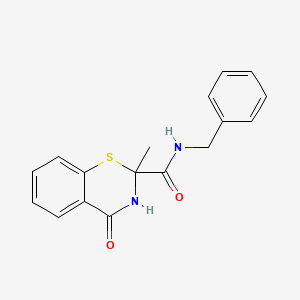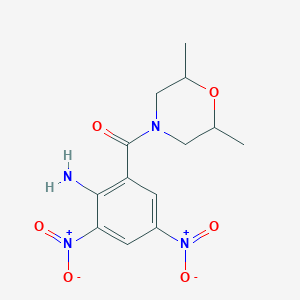![molecular formula C20H21N5O3 B11027467 N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11027467.png)
N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide: is a complex organic compound with the following chemical formula: C₂₃H₂₁N₇O₃. Let’s break down its structure:
- The core structure consists of a carbazole moiety, which is a fused aromatic ring system.
- Attached to the carbazole ring, we find an amino group and an oxoethyl group .
- The pyrazine-2-carboxamide portion completes the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the following steps:
Carbazole Synthesis:
Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Precise details may vary based on proprietary processes employed by manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbazole ring can undergo oxidation reactions.
Substitution: The amino group allows for substitution reactions.
Reduction: Reduction of the carbonyl group (oxo group) is possible.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various alkylating agents or acylating agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Oxidation: Carbazole derivatives with additional oxygen functionalities.
- Substitution: Various N-substituted derivatives.
- Reduction: Reduced carbazole products.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets and pathways could involve interactions with specific enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to explore related structures within the carbazole family. Researchers often compare this compound’s properties, reactivity, and biological effects to those of other carbazole derivatives.
Remember that scientific advancements continually refine our understanding of compounds like N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide .
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-28-12-5-6-15-14(9-12)13-3-2-4-16(19(13)25-15)24-18(26)11-23-20(27)17-10-21-7-8-22-17/h5-10,16,25H,2-4,11H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
LDDAZSZHOVFWJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B11027399.png)

![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11027414.png)
![4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11027415.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11027430.png)
![1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11027432.png)

![Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11027444.png)
![N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11027448.png)
![N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11027451.png)
![12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027459.png)
![(5Z)-5-(8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027462.png)
